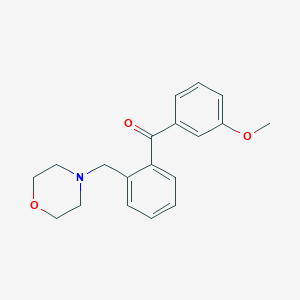

3'-Methoxy-2-morpholinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3’-Methoxy-2-morpholinomethyl benzophenone is a benzophenone derivative with the molecular formula C19H21NO3 and a molecular weight of 311.4 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-2-morpholinomethyl benzophenone typically involves the reaction of 3-methoxybenzaldehyde with morpholine and benzoyl chloride under controlled conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of 3’-Methoxy-2-morpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3’-Methoxy-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzophenone moiety to benzyl alcohol derivatives.

Substitution: The methoxy group and morpholinomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of substituted benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 3'-Methoxy-2-morpholinomethyl benzophenone as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, particularly non-small cell lung carcinoma. The compound exhibits significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.

- Case Study : In vitro assessments demonstrated that derivatives of morpholinomethyl benzophenones showed promising activity against A549 and NCI-H23 cell lines, with IC50 values ranging from 0.49 to 68.9 µM. Notably, compounds with methoxy substitutions displayed enhanced antiproliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 1.48 |

| This compound | NCI-H23 | 0.49 |

UV Absorption Properties

This compound has applications in material science as a UV absorber. Its ability to absorb UV radiation makes it valuable in formulations for coatings and plastics.

- Application Example : The compound can be incorporated into polymer matrices to enhance UV stability, thereby prolonging the lifespan of materials exposed to sunlight.

| Property | Value |

|---|---|

| Density | 1.157 g/cm³ |

| Boiling Point | 482.7 °C |

| Flash Point | 245.7 °C |

Photochemistry

The compound's photochemical properties allow it to be used as a photoinitiator in polymerization processes. This application is crucial in the development of coatings and adhesives that require rapid curing upon exposure to light.

Photoinitiation Mechanism

Upon exposure to UV light, this compound generates free radicals that initiate polymerization reactions, making it an essential component in various industrial applications .

Wirkmechanismus

The mechanism of action of 3’-Methoxy-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The compound’s photoinitiating properties are attributed to its ability to absorb light and generate reactive species that initiate polymerization reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzophenone: A simpler structure without the methoxy and morpholinomethyl groups.

4-Methoxybenzophenone: Contains a methoxy group but lacks the morpholinomethyl group.

2-Morpholinomethylbenzophenone: Contains the morpholinomethyl group but lacks the methoxy group.

Uniqueness

3’-Methoxy-2-morpholinomethyl benzophenone is unique due to the presence of both methoxy and morpholinomethyl groups, which confer distinct chemical and physical properties.

Biologische Aktivität

3'-Methoxy-2-morpholinomethyl benzophenone (CAS No. 898749-99-0) is a compound belonging to the benzophenone class, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H19N1O3

- Molecular Weight : 273.34 g/mol

- IUPAC Name : 3'-methoxy-2-(morpholinomethyl)benzophenone

This compound features a morpholinomethyl group attached to a benzophenone backbone, which is significant for its biological activity.

The biological activity of benzophenones, including this compound, is often linked to their ability to interact with various molecular targets within biological systems. The morpholine moiety may enhance the compound's solubility and bioavailability, potentially influencing its pharmacokinetic properties.

Potential Mechanisms:

- Endocrine Disruption : Benzophenones are known to exhibit endocrine-disrupting properties. Research indicates that they can interact with hormone receptors, potentially leading to altered hormonal signaling pathways .

- Antioxidant Activity : Some studies suggest that benzophenones can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells .

Anticancer Properties

Recent studies have investigated the anticancer potential of benzophenones. For instance, a study indicated that certain derivatives of benzophenone exhibited cytotoxic effects on various cancer cell lines, suggesting a potential for therapeutic applications . However, specific data on this compound remains limited.

Case Studies

- Case Study on UV Filters : A study examining the effects of various UV filters, including benzophenones, highlighted their role in promoting tumorigenesis under certain dietary conditions. While this study primarily focused on benzophenone-3, it raises concerns about the broader implications of similar compounds like this compound in cancer biology .

- Dermatological Reactions : Another case reported instances of photoallergic contact dermatitis linked to exposure to benzophenone derivatives. This underscores the need for caution regarding the dermatological safety of such compounds in cosmetic formulations .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

(3-methoxyphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-17-7-4-6-15(13-17)19(21)18-8-3-2-5-16(18)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHQODXLKKDGDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643524 |

Source

|

| Record name | (3-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-99-0 |

Source

|

| Record name | (3-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.